2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
Overview
Description
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle.
Preparation Methods
The synthesis of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyridine moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and may have similar biological activities and applications.
Pyridine derivatives: These compounds share the pyridine moiety and may have similar chemical reactivity and applications.
Other heterocyclic compounds: These compounds may have different heterocyclic structures but similar applications in chemistry, biology, and medicine.
The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRYAIGQKINEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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